Diethyl sulfide

Description

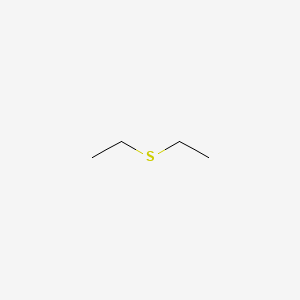

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSQFQKUNVCTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Record name | DIETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027146 | |

| Record name | Diethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour | |

| Record name | DIETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-6.7 °C, -10 °C (14 °F) closed cup | |

| Record name | Diethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8362 g/cu cm at 20 °C, 0.836-0.841 | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.11 (AIR= 1) | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

60.2 [mmHg], 60.2 mm Hg at 25 °C | |

| Record name | Diethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

352-93-2, 68990-36-3 | |

| Record name | DIETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disulfides, C2-7-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9191Y76OTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-103.9 °C, -102.05 °C | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Synthesis of Diethyl Sulfide via Nucleophilic Substitution

Abstract

This technical guide details the synthesis of diethyl sulfide (

Theoretical Framework

Reaction Mechanism

The formation of this compound proceeds through a classic Williamson ether-type synthesis , specifically a bimolecular nucleophilic substitution (

Reaction Stoichiometry:

Kinetic Considerations:

As an

Side Reactions & Impurities

-

Elimination (E2): While sulfide is a strong nucleophile, it is a relatively weak base compared to alkoxides. However, at high temperatures, minor elimination of HBr from ethyl bromide can yield ethylene (

). -

Sulfonium Salt Formation: Excess ethyl bromide can lead to the alkylation of the product, forming triethylsulfonium bromide (

), a water-soluble salt. -

Oxidation: Sulfides are easily oxidized to sulfoxides (

) and sulfones (

Experimental Strategy & Safety

Reagent Properties

| Reagent | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazard Class |

| Ethyl Bromide | 108.97 | 38.4 | 1.46 | Volatile, Toxic |

| Sodium Sulfide ( | 240.18 | N/A (Solid) | 1.43 | Corrosive, Hygroscopic |

| This compound | 90.19 | 92.0 | 0.837 | Flammable, Stench |

Critical Safety: Odor Control

This compound possesses a pervasive, garlic-like stench detectable at ppb levels.

-

Containment: All operations must occur in a high-efficiency fume hood.

-

Neutralization: Glassware must be treated with an oxidizing solution (10% sodium hypochlorite or hydrogen peroxide) before removal from the hood to oxidize residual sulfide to odorless sulfoxide/sulfone.

Detailed Synthesis Protocol

Scale: 1.0 Molar (Theoretical Yield: ~90g) Reference: Adapted from Organicum and standard Vogel protocols [1, 2].

Apparatus Setup

-

Vessel: 1L 3-neck round-bottom flask (RBF).

-

Attachments: High-efficiency reflux condenser (double-surface preferred due to EtBr volatility), pressure-equalizing addition funnel, mechanical stirrer (or heavy-duty magnetic bar), and nitrogen inlet.

-

Temperature Control: Water bath (initial) and oil bath (reflux).

Step-by-Step Procedure

-

Solvation of Nucleophile:

-

Charge the RBF with 240 g Sodium Sulfide Nonahydrate (

, 1.0 mol) . -

Add 250 mL distilled water and 50 mL Ethanol (95%) . Stir until fully dissolved.

-

Note: The addition of alcohol increases the solubility of the alkyl halide in the aqueous phase, accelerating the biphasic reaction.

-

-

Controlled Addition:

-

Cool the mixture to ~40°C.

-

Charge the addition funnel with 218 g Ethyl Bromide (2.0 mol) .

-

Crucial: Add Ethyl Bromide dropwise over 45–60 minutes.

-

Reasoning: Ethyl bromide (bp 38°C) is highly volatile. Rapid addition will cause it to flash off before reacting. The condenser coolant must be <10°C.

-

-

Reflux Phase:

-

Once addition is complete, gradually raise the bath temperature to mild reflux (~60-70°C internal).

-

Maintain vigorous stirring for 5–6 hours .

-

Visual Cue: Two layers will form.[2] The upper organic layer (product) will darken slightly; the lower aqueous layer contains NaBr.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer to a separatory funnel. Separate the upper organic layer (crude this compound).

-

Extraction: Extract the aqueous layer with

mL diethyl ether to recover dissolved product. Combine with the main organic layer. -

Washing: Wash the combined organics with:

-

50 mL 10% NaOH (removes potential thiol byproducts).

-

50 mL Water.

-

-

Drying: Dry over anhydrous Calcium Chloride (

) for 1 hour. Filter.

-

-

Purification (Distillation):

-

Perform a simple distillation under atmospheric pressure.

-

Fraction 1 (35–40°C): Unreacted Ethyl Bromide / Ether.

-

Fraction 2 (90–93°C): Pure this compound .

-

Visualization of Workflows

Reaction Mechanism ( )

The following diagram illustrates the bimolecular transition state where the sulfide orbital overlaps with the antibonding orbital of the C-Br bond.

Figure 1: Mechanistic pathway showing the concerted

Experimental Workflow

This flowchart maps the critical process steps from setup to isolation.

Figure 2: Step-by-step experimental workflow for the synthesis and purification of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatilization of EtBr | Ensure condenser coolant is <10°C; add EtBr slower. |

| Product smells "rotten" | Thiol impurities | Wash organic layer thoroughly with 10% NaOH. |

| Solid precipitate during reflux | NaBr saturation | This is normal. Ensure stirring is vigorous to prevent caking. |

| Emulsion formation | Phase density similarity | Add saturated NaCl (brine) to increase aqueous density and force separation. |

References

-

Becker, H. G. O., et al. Organicum: Practical Handbook of Organic Chemistry.[1] Addison-Wesley Pub. Co, 1973.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9609, this compound. [Link]

-

NIST Mass Spectrometry Data Center. This compound.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Sciencemadness Discussion Board - Diethylsulfide from potassium ethylsulfate and sodium sulfide - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Guide: Thermal Decomposition Pathways of Diethyl Sulfide (DES)

[1]

Executive Summary

Diethyl sulfide (DES,

Fundamental Thermodynamics & Kinetics

To predict the behavior of DES under thermal stress, one must first understand the bond dissociation energies (BDE) that govern the initial decomposition steps. The thermal lability of DES is dictated by the relative weakness of the carbon-sulfur bond compared to carbon-carbon bonds.

Bond Dissociation Energy (BDE) Landscape

The decomposition of DES is a competition between two primary initiation channels. The choice of pathway is heavily temperature-dependent.

| Bond Type | Bond Position | Approx. BDE (kcal/mol) | Kinetic Implication |

| C–S | ~71–74 | Primary Radical Scission Point. The weakest link in the molecule.[1][2] | |

| C–H ( | ~96–98 | Involved in | |

| C–C | ~85–88 | Generally stable until very high temperatures (>800°C).[1][2] |

Key Insight: While the C-S bond is thermodynamically weaker, the

Mechanistic Pathways: The Radical vs. Molecular Competition

The thermal decomposition of DES is not a singular event but a bifurcated cascade.

Pathway A: Unimolecular Retro-Ene Elimination (Dominant <650°C)

This is a concerted, non-radical mechanism.[1] A

-

Stoichiometry:

[1][2] -

Secondary Step: The resulting ethanethiol is thermally unstable and further decomposes:

Pathway B: Homolytic Fission (Dominant >700°C)

At higher thermal energies, the vibrational energy overcomes the C-S bond strength directly, generating free radicals.

-

Initiation:

(Ethyl + Ethylthiyl radicals)[1] -

Propagation: These radicals abstract hydrogen from intact DES or recombine to form secondary products like diethyl disulfide (

) and ethane (

Pathway Visualization

The following diagram illustrates the competing decay channels and downstream products.

Figure 1: Bifurcated decomposition pathways of this compound showing the competition between concerted elimination and radical fission.[1]

Experimental Methodologies

To accurately characterize these pathways, a Turbulent Flow Reactor is the gold standard. Unlike batch reactors, flow reactors allow for precise control of residence time (

Protocol: Flow Reactor Pyrolysis

Objective: Determine the rate constant

Equipment Required:

-

Quartz Tube Reactor (Plug flow assumption).[1]

-

Three-zone Tube Furnace (Isothermal zone control).[1]

-

Mass Flow Controllers (MFC) for

(diluent) and DES vapor. -

Online GC-MS/FID (Gas Chromatography - Mass Spectrometry/Flame Ionization Detector).[1]

Step-by-Step Workflow:

-

Feed Generation:

-

Saturate a nitrogen carrier stream with DES by bubbling

through liquid DES chilled to 0°C (vapor pressure ~15 mmHg). -

Target a feed concentration of ~500-1000 ppm to prevent soot formation.

-

-

Reactor Conditions:

-

Pressure: 1 atm (101.3 kPa).[1]

-

Temperature Ramp: 500°C to 800°C in 25°C increments.

-

Residence Time (

): Maintain 0.05 – 0.1 seconds. Calculate

-

-

Sampling & Analysis:

-

Direct the reactor effluent via heated transfer lines (>150°C) to the GC sampling loop to prevent condensation of heavy disulfides.

-

Quantification: Use Ethylene as the primary marker for conversion extent.

-

Experimental Workflow Diagram

Figure 2: Schematic of a typical flow reactor setup for determining sulfide pyrolysis kinetics.

Product Distribution & Data Analysis

The following table summarizes the expected product evolution based on temperature zones. This data is critical for validating simulation models (e.g., Chemkin).[1]

| Temperature Zone | Dominant Mechanism | Major Products (>10 mol%) | Minor Products (<5 mol%) |

| Low (< 550°C) | Incipient Elimination | Unreacted DES, Ethylene | Ethanethiol |

| Medium (600-700°C) | Mixed (Elimination + Radical) | Ethylene, Ethanethiol, Ethane | Methane, |

| High (> 750°C) | Radical Fragmentation | Ethylene, Methane, | Thiophene, Acetylene, |

Data Interpretation Note: The appearance of Thiophene at high temperatures is a critical marker. It indicates the formation of sulfur-containing radicals attacking unsaturated hydrocarbons (acetylene/ethylene), forming a stable aromatic ring. This is often the "terminal" sulfur species in high-temp processes.

Implications for Applied Science

Drug Development & Stability

For pharmaceutical scientists, DES represents a "worst-case" moiety for thermal stability.[1]

-

Impurity Profiling: If a drug substance contains a thioether linkage, expect degradation products (thiols/alkenes) if processing temperatures (e.g., melt extrusion, spray drying) exceed 150-200°C, even though pure DES requires higher temps.[1] The solid-state lattice energy often lowers the activation barrier.

-

Odor Control: The formation of ethanethiol (rotten egg smell) and

at trace levels (ppm) can lead to batch rejection.

Chemical Warfare Agent (CWA) Destruction

DES is the standard simulant for Mustard Gas (HD) (

-

Destruction Efficiency: To achieve 99.99% destruction of HD, incinerators must operate well above the DES stability limit. The data shows that 740°C is required for ~80% destruction at short residence times; therefore, operational baselines for HD incinerators are typically set >1000°C to ensure complete mineralization to

(in oxidative mode) or complete pyrolysis.

References

-

Flow reactor pyrolysis of this compound. ResearchGate. [Link]

-

Experimental and computational study of this compound pyrolysis and mechanism. ResearchGate. [Link]

-

This compound - Gas Phase Kinetics Database. NIST Chemistry WebBook. [Link][1]

-

An experimental, theoretical and kinetic-modeling study of hydrogen sulfide pyrolysis and oxidation. ResearchGate. [Link]

An In-depth Technical Guide to Diethyl Sulfide as a Lewis Base in Chemical Reactions

Abstract

This technical guide provides a comprehensive exploration of diethyl sulfide ((CH₃CH₂)₂S) and its role as a Lewis base in a variety of chemical transformations. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind experimental choices and reaction outcomes. We will delve into the fundamental principles of its Lewis basicity, its coordination chemistry with various Lewis acids, and its application in the formation of sulfonium salts and as a ligand in transition metal catalysis. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Chemical Persona of this compound

This compound, a structurally simple thioether, is a colorless liquid with a characteristic pungent odor.[1][2] While its physical properties are well-documented, its utility in synthetic chemistry is primarily dictated by the lone pairs of electrons on the sulfur atom, which confer its Lewis basic character.[1][3] In the lexicon of Lewis acid-base theory, a Lewis base is an electron-pair donor.[3] this compound fulfills this role by donating one of its sulfur lone pairs to an electron-pair acceptor, or Lewis acid, to form a Lewis adduct.[3]

The sulfur atom in this compound, being less electronegative and more polarizable than the oxygen in its ether analog, diethyl ether, renders it a "soft" Lewis base. This classification is crucial as it predicts a stronger interaction with "soft" Lewis acids, such as transition metals and halogens, in accordance with Hard/Soft Acid/Base (HSAB) theory. This guide will explore the practical implications of this property in various chemical contexts.

Fundamental Lewis Basicity and Adduct Formation

The interaction of this compound with a Lewis acid is the cornerstone of its reactivity. This interaction can range from a weak association to the formation of a stable covalent bond, resulting in a Lewis adduct.[3]

Interaction with Halogens and Protic Acids

A classic example of this compound's Lewis basicity is its reaction with halogens. For instance, with bromine, it forms a stable salt known as diethylbromosulfonium bromide.[1][2]

(CH₃CH₂)₂S + Br₂ → [(CH₃CH₂)₂SBr]⁺Br⁻

This reaction proceeds through the donation of a lone pair from the sulfur atom to one of the bromine atoms, leading to the heterolytic cleavage of the Br-Br bond.

With protic acids, the sulfur atom can be protonated, although this typically requires strong acids. The resulting sulfonium ion is a key intermediate in certain acid-catalyzed reactions.

Coordination with Metal-Based Lewis Acids

This compound readily forms coordination complexes with a wide array of metal-based Lewis acids.[4] The nature of the metal and its ligand environment significantly influences the stability and reactivity of the resulting adduct. It is commonly used as a solvent for anhydrous mineral salts and in plating baths for coating metals with gold or silver.

A notable example is its coordination to platinum(II), forming complexes like cis-PtCl₂(S(CH₂CH₃)₂)₂.[1][2] The formation of such complexes is a testament to the soft-soft interaction between the sulfur donor and the platinum center. Similarly, it forms complexes with copper(I) halides, such as [(C₂H₅)₂S]₃[CuI]₄.[5]

The formation of these adducts can be rationalized by the donation of electron density from the sulfur's highest occupied molecular orbital (HOMO) to the Lewis acid's lowest unoccupied molecular orbital (LUMO).

This compound in the Synthesis of Sulfonium Salts

One of the most significant applications of this compound's Lewis basicity is in the formation of trialkylsulfonium salts.[6] These salts are versatile reagents in organic synthesis, serving as alkylating agents and precursors to sulfur ylides.[7][8]

Synthesis via Alkylation

The reaction of this compound with an alkyl halide (R-X) leads to the formation of a triethylsulfonium salt. This is an Sₙ2 reaction where the sulfur atom acts as the nucleophile.[6]

(CH₃CH₂)₂S + R-X → [(CH₃CH₂)₂S-R]⁺X⁻

The choice of the alkylating agent and the reaction conditions are critical for the successful synthesis of these salts. Primary alkyl halides are generally more reactive than secondary or tertiary halides due to reduced steric hindrance.

Reactivity of Sulfonium Salts

Trialkylsulfonium salts can act as electrophiles, transferring an alkyl group to a nucleophile, with this compound serving as the leaving group.[9] This reactivity is harnessed in various biological and synthetic methylation reactions.[9]

Furthermore, deprotonation of a carbon atom adjacent to the positively charged sulfur in a sulfonium salt generates a sulfur ylide. These ylides are powerful nucleophiles used in the synthesis of epoxides and cyclopropanes.[8]

This compound as a Ligand in Homogeneous Catalysis

The ability of this compound to coordinate to transition metals makes it a valuable ligand in homogeneous catalysis.[10] While not as widely used as phosphine ligands, thioethers like this compound can modulate the electronic and steric properties of a metal center, thereby influencing the catalytic activity and selectivity.

Role in Catalyst Stabilization and Activation

In some catalytic systems, this compound can act as a labile ligand, temporarily occupying a coordination site on the metal center. Its dissociation can open up a vacant site for substrate binding and subsequent catalytic transformation. This dynamic coordination-dissociation equilibrium is a key feature in many catalytic cycles.

Influence on Reaction Selectivity

The steric bulk of the ethyl groups in this compound can influence the stereoselectivity of a catalytic reaction by creating a specific chiral environment around the metal center. While this compound itself is achiral, its coordination can contribute to the overall steric landscape of the catalyst.

Experimental Protocols

Protocol for the Synthesis of a Platinum(II)-Diethyl Sulfide Complex

Objective: To synthesize cis-dichlorobis(this compound)platinum(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known amount of K₂[PtCl₄] in a minimal amount of deionized water.

-

In a separate flask, dissolve an excess (at least 2 equivalents) of this compound in ethanol.

-

Slowly add the this compound solution to the aqueous solution of K₂[PtCl₄] with constant stirring.

-

A yellow precipitate of cis-[PtCl₂(SEt₂)₂] will form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with water, followed by a small amount of cold ethanol.

-

Dry the product in a desiccator.

Characterization: The product can be characterized by melting point determination, elemental analysis, and spectroscopic techniques such as FT-IR and NMR.

Protocol for the Synthesis of a Triethylsulfonium Salt

Objective: To synthesize triethylsulfonium iodide.

Materials:

-

This compound

-

Ethyl iodide

-

Anhydrous diethyl ether

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood due to the volatility and odor of the reactants.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of this compound and ethyl iodide.

-

The reaction is typically exothermic; cooling may be necessary to control the reaction rate.

-

Stir the mixture at room temperature for several hours or gently heat under reflux to drive the reaction to completion.

-

A white solid, triethylsulfonium iodide, will precipitate from the reaction mixture.

-

Cool the mixture and add anhydrous diethyl ether to facilitate complete precipitation.

-

Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Characterization: The product can be characterized by its melting point and NMR spectroscopy.

Quantitative Data Summary

| Compound/Complex | Property | Value | Reference |

| This compound | Molar Mass | 90.18 g·mol⁻¹ | [1] |

| Boiling Point | 92 °C | [1] | |

| Density | 0.837 g/cm³ | [1] | |

| cis-[PtCl₂(SEt₂)₂] | Appearance | Yellow solid | [1][2] |

Conclusion and Future Outlook

This compound, despite its simple structure, exhibits a rich and versatile chemistry rooted in its Lewis basicity. Its ability to form stable adducts with a wide range of Lewis acids, act as a precursor to valuable sulfonium salts, and function as a ligand in catalysis underscores its importance in modern synthetic chemistry. For researchers in drug development, understanding the principles outlined in this guide can inform the design of novel synthetic routes and the development of new catalytic systems. Future research will likely focus on the development of chiral thioether ligands for asymmetric catalysis and the exploration of sulfonium salts in novel synthetic methodologies.

References

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound - Wikiwand Source: Wikiwand URL: [Link]

-

Title: Synthetic Applications of Sulfonium Salts Source: PMC URL: [Link]

-

Title: Synthesis and characterization of some halocopper(I)-alkyl sulfide complexes including the crystal structure of .mu.-(this compound)-bis(this compound)tetra-.mu.-iodo-tetracopper(I), [(C2H5)2S]3[CuI]4 Source: ACS Publications URL: [Link]

-

Title: Recent Developments in Stereoselective Reactions of Sulfonium Ylides Source: MDPI URL: [Link]

-

Title: Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors Source: University of Minnesota Digital Conservancy URL: [Link]

-

Title: Lewis acids and bases - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Lewis acid catalysis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Organic sulfide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 1. Nucleophilicity of Sulfur Compounds Source: Michigan State University Chemistry Department URL: [Link]

-

Title: 11.1: Organometallic Ligands - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Lewis acids and bases - Wikipedia [en.wikipedia.org]

- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in Stereoselective Reactions of Sulfonium Ylides | MDPI [mdpi.com]

- 9. Organic sulfide - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Thermodynamic Data and Enthalpy of Formation of Diethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Thermodynamic Data in Scientific Advancement

In the intricate world of molecular science and drug development, a thorough understanding of the fundamental physicochemical properties of compounds is paramount. Among these, thermodynamic data, particularly the enthalpy of formation, provides a critical lens through which we can view the stability, reactivity, and potential energy landscape of a molecule. Diethyl sulfide ((C₂H₅)₂S), a simple thioether, serves as an important model compound and finds relevance in various chemical contexts. This guide offers an in-depth exploration of its thermodynamic properties, focusing on the enthalpy of formation, the methodologies for its determination, and the profound implications of this data for scientific research and pharmaceutical development. A solid grasp of these principles is essential for predicting reaction outcomes, designing stable pharmaceutical formulations, and ultimately, accelerating the discovery of novel therapeutics.[1][2]

Core Thermodynamic Data of this compound

The thermodynamic properties of this compound have been meticulously characterized through various experimental and computational methods. The following tables summarize the key data, providing a quantitative foundation for understanding its energetic characteristics.

Table 1: Standard Enthalpy of Formation of this compound

| Phase | ΔfH° (kJ/mol) | Method | Reference |

| Gas | -83.5 ± 2.3 | Combustion Calorimetry | Voronkov, Klyuchnikov, et al., 1989[3] |

| Gas | -82.72 ± 0.79 | Combustion Calorimetry | Hubbard, Good, et al., 1958[3] |

| Liquid | -119.3 ± 2.0 | Combustion Calorimetry | Voronkov, Klyuchnikov, et al., 1989[3] |

| Liquid | -119.4 ± 0.84 | Combustion Calorimetry (Reanalyzed) | Hubbard, Good, et al., 1958; Cox and Pilcher, 1970[3] |

Table 2: Other Key Thermodynamic Data for this compound

| Property | Value | Units | Reference |

| Standard Enthalpy of Combustion (Liquid) | -3486.1 ± 0.67 | kJ/mol | Hubbard, Good, et al., 1958[3] |

| Enthalpy of Vaporization (ΔvapH°) | 35.9 ± 0.6 | kJ/mol | N/A (Average of 8 values)[3] |

| Enthalpy of Fusion (ΔfusH) | 11.903 | kJ/mol | Scott, Finke, et al., 1952[4][5] |

| Standard Molar Entropy (Liquid) (S°) | 269.28 | J/mol*K | Scott, Finke, et al., 1952[3] |

Methodologies for Determining Enthalpy of Formation

The accurate determination of the enthalpy of formation is a cornerstone of thermochemistry. Both experimental and computational approaches are employed, each with its own set of principles and considerations.

Experimental Approach: Combustion Calorimetry

Combustion calorimetry stands as a primary experimental technique for determining the enthalpy of formation of organic compounds.[6] The underlying principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released during this exothermic reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

-

High-Pressure Oxygen: Ensures complete and rapid combustion, leading to well-defined products (CO₂, H₂O, and SO₂ in the case of sulfur-containing compounds).

-

Adiabatic or Isoperibol Setup: The calorimeter is designed to either prevent heat exchange with the surroundings (adiabatic) or to have a constant temperature jacket (isoperibol) to accurately account for any heat loss.

-

Calibration: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the system. This step is crucial for converting the measured temperature change into an accurate heat value.

-

Rotating Bomb: For compounds containing elements like sulfur or halogens, a rotating bomb calorimeter is often necessary.[6] This rotation ensures that the combustion products dissolve uniformly in the bomb solution, leading to a well-defined final state and more accurate corrections for the heats of solution.

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a platinum crucible).

-

Calorimeter Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen (typically to ~30 atm). A small, known amount of water is often added to the bomb to saturate the atmosphere and ensure a defined final state for the products.

-

Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the oxygen, and the heat of solution of the gaseous products (CO₂ and SO₂) in the bomb water.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

Figure 1: Experimental workflow for determining the enthalpy of formation of this compound via combustion calorimetry.

Computational Chemistry Approach

With the advancement of computational power and theoretical models, ab initio and density functional theory (DFT) methods have become invaluable tools for predicting thermodynamic properties.[7][8] These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

-

Isodesmic Reactions: To improve accuracy and cancel out systematic errors in calculations, isodesmic reactions are often employed.[8] These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for such a reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule (this compound) can be accurately determined.

-

High-Level Ab Initio Methods: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for their high accuracy in calculating molecular energies.[9]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy, making them suitable for larger molecules.[8]

Figure 2: A generalized workflow for the computational determination of the enthalpy of formation using an isodesmic reaction scheme.

Significance and Application in Drug Development

Thermodynamic data, including the enthalpy of formation, are not merely academic values; they have profound practical implications in the field of drug discovery and development.[1][10][[“]]

-

Understanding Molecular Interactions: The binding of a drug candidate to its target protein is a thermodynamic process governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG).[12] A favorable binding affinity is a prerequisite for a successful drug.

-

Lead Optimization: During lead optimization, medicinal chemists systematically modify a compound's structure to improve its affinity and selectivity. Thermodynamic profiling, often using techniques like Isothermal Titration Calorimetry (ITC), can reveal whether binding is enthalpically or entropically driven.[10] This information guides the rational design of more potent and specific drug candidates. For instance, designing a molecule that forms strong hydrogen bonds with the target (an enthalpically favorable process) can lead to improved efficacy.

-

Predicting Stability and Reactivity: The enthalpy of formation is a direct measure of a molecule's thermodynamic stability. This is crucial for assessing the shelf-life of a drug and its potential for degradation under various conditions. It also informs the potential for unwanted reactions during synthesis, formulation, and in vivo.

-

Computational Drug Design: Thermodynamic parameters are essential inputs for computational models that predict drug-target interactions and binding affinities.[[“]] Accurate data for model compounds like this compound helps in the parameterization and validation of these computational tools, leading to more reliable predictions and a more efficient drug discovery pipeline.

Conclusion

The enthalpy of formation and related thermodynamic data for this compound provide a fundamental understanding of its energetic properties. The rigorous experimental and computational methodologies employed to determine these values ensure their reliability and utility. For researchers in the pharmaceutical sciences, this information transcends basic chemistry, offering critical insights that can inform rational drug design, predict molecular behavior, and ultimately contribute to the development of safer and more effective medicines. A comprehensive evaluation of thermodynamic parameters early in the drug development process is vital for optimizing the energetic interaction profile of a drug candidate while maintaining favorable pharmacological properties.[1]

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][4]

-

Månsson, M., & Hubbard, W. N. (1983). The Enthalpies of Combustion and Formation of 2,2′-Dichloroethyl Sulfide. Journal of Chemical Thermodynamics, 15(7), 673-679. Retrieved from [Link][6]

-

Getahun, A. M. (2022). Thermodynamic Study and Oxidation Products for the Reaction of Methyl Ethyl Sulfide CH3SCH2CH3 With O2 at Standard. Chemical Methodologies, 6(3), 221-230. Retrieved from [Link][7]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][3]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][5]

-

Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 7(4), 299-314. Retrieved from [Link][1]

-

Paraskevas, P. D., Sabbe, M. K., & Reyniers, M. F. (2013). Experimental and computational study of this compound pyrolysis and mechanism. The Journal of Physical Chemistry A, 117(34), 8044-8060. Retrieved from [Link][8]

-

Simmie, J. M., & Somers, K. P. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 122(49), 9579-9593. Retrieved from [Link][9]

-

Freire, E. (2009). The application of thermodynamic methods in drug design. In Silico Biology, 9(3-4), 239-246. Retrieved from [Link][12]

-

Holdgate, G. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review. Retrieved from [Link][10]

-

Chegg. (2019). Solved The complete combustion of 6.72x10 3 mol of dimethyl. Retrieved from [Link][15]

-

Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?. Retrieved from [Link][[“]]

-

Singh, S., & Singh, V. (2020). Importance of Thermodynamics in Drug Designing. Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link][2]

Sources

- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. The Enthalpies of Combustion and Formation of 2,2′-Dichloroethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cmjpublishers.com [cmjpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. consensus.app [consensus.app]

- 12. researchgate.net [researchgate.net]

- 13. This compound (CAS 352-93-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Solved The complete combustion of 6.72x10 3 mol of dimethyl | Chegg.com [chegg.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of Diethyl Sulfide's Electronic Structure

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, first-principles-based workflow for elucidating the electronic structure of diethyl sulfide ((CH₃CH₂)₂S). Moving beyond a simple recitation of steps, this document details the causality behind methodological choices, grounding the computational protocol in established theory to ensure accuracy and reproducibility. We will explore the optimization of the molecular geometry, the analysis of frontier molecular orbitals (HOMO-LUMO), and the interpretation of the molecular electrostatic potential (MEP) map. The insights derived from these quantum chemical calculations are crucial for understanding the reactivity, stability, and potential intermolecular interactions of thioether moieties, which are prevalent in numerous pharmaceutical compounds and biological systems.[1][2] This guide is designed to empower researchers to apply these robust computational techniques to their own molecular systems of interest.

Introduction: The Significance of the Thioether Functional Group

This compound is a simple, yet representative, organosulfur compound featuring a thioether linkage (C-S-C).[3][4] While seemingly basic, its electronic properties are foundational to the behavior of more complex molecules where this moiety is present. In the context of drug development, sulfur-containing functional groups are found in a wide array of approved therapeutic agents.[2] The sulfur atom, with its available lone pairs and its ability to participate in various oxidation states, often plays a critical role in a drug's mechanism of action, metabolic fate, and binding affinity to biological targets.[1][5]

Therefore, a precise understanding of the electron distribution, orbital energies, and reactive sites of a molecule like this compound provides a validated blueprint for predicting the behavior of more complex, pharmaceutically relevant structures. This guide will employ Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational cost and accuracy for systems of this nature.[6][7]

Theoretical Framework and Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.

-

Why Density Functional Theory (DFT)? For a molecule of this size, DFT provides an excellent compromise between the high computational expense of post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster) and the lower accuracy of semi-empirical methods.[8] DFT calculates the electronic energy based on the molecule's electron density, making it efficient enough for routine analysis without sacrificing significant accuracy in predicting geometries and electronic properties.[7]

-

Causality of Functional Selection (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for mitigating the self-interaction error inherent in many pure DFT functionals. This often leads to more accurate descriptions of thermochemistry and barrier heights, making it a robust and widely validated choice for organic molecules.[9]

-

Justification for Basis Set Selection (6-311+G(d,p)): The basis set is the set of mathematical functions used to build the molecular orbitals.

-

6-311G : This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for the electron density to arrange itself accurately.

-

+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are large and spread out, and they are absolutely essential for accurately describing the lone pairs of electrons on the sulfur atom, which are not tightly bound to the nucleus.

-

(d,p) : These are polarization functions. The 'd' functions on heavy atoms (like C and S) and 'p' functions on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of the electric field of other atoms. This is crucial for accurately modeling the geometry and bonding in the C-S-C linkage.

-

The Computational Workflow: A Step-by-Step Protocol

The process of analyzing the electronic structure follows a logical and self-validating sequence. Each step builds upon the previous one to ensure the final properties are derived from a physically realistic molecular representation.

Caption: Computational workflow for electronic structure analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the lowest energy conformation of the molecule. Electronic properties calculated from an unrealistic geometry are physically meaningless.

-

Construct the Molecule: Using a molecular editor like Avogadro, build the this compound molecule (S(CC)₂).[10][11] Use the software's built-in force field optimization to generate a reasonable starting structure.

-

Prepare the Input File: Create a text file for the quantum chemistry software (e.g., Gaussian, ORCA, GAMESS).[12][13] The essential components are:

-

Route Section (# line): Specifies the calculation type. #p Opt Freq B3LYP/6-311+G(d,p)

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization. This is a self-validation step; the absence of imaginary frequencies confirms the structure is a true energy minimum.

-

B3LYP/6-311+G(d,p): Specifies our chosen level of theory.

-

-

Charge and Multiplicity: For neutral this compound with all electrons paired, this is 0 1.

-

Atomic Coordinates: Paste the coordinates from the molecular editor.

-

-

Execute the Calculation: Submit the input file to the chosen quantum chemistry program.

-

Verify the Output: After the calculation completes, check the output file to confirm:

-

The optimization converged successfully.

-

The frequency calculation shows zero imaginary frequencies.

-

Protocol 2: Electronic Property Calculation

Using the optimized geometry, we now perform a "single point" calculation to derive the electronic properties of interest.

-

Prepare a New Input File: Copy the previous input file.

-

Modify the Route Section: Remove the Opt and Freq keywords. Add keywords to request the desired output (e.g., pop=full in Gaussian to get full orbital information). #p B3LYP/6-311+G(d,p) pop=full

-

Use Optimized Coordinates: Replace the initial coordinates with the final, optimized coordinates from the output of Protocol 1.

-

Execute the Calculation: Run the single-point calculation.

-

Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Results and Scientific Interpretation

The output of these calculations provides quantitative data that describes the molecule's electronic character.

Calculated Electronic Properties

| Property | Calculated Value (Hartrees) | Calculated Value (eV) |

| Total Energy | Value from Optimization Output | Value x 27.2114 |

| HOMO Energy | Value from SP Output | Value x 27.2114 |

| LUMO Energy | Value from SP Output | Value x 27.2114 |

| HOMO-LUMO Gap | |LUMO - HOMO| | |LUMO - HOMO| |

(Note: Actual values will be generated upon running the specific calculation and should be filled in accordingly.)

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the "frontier" orbitals, and they are key to understanding chemical reactivity.[14]

-

HOMO: This orbital represents the location of the most energetic and easily donated electrons. It indicates the sites susceptible to electrophilic attack . For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons.

-

LUMO: This is the lowest energy orbital available to accept electrons. It indicates the sites susceptible to nucleophilic attack .

-

HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of kinetic stability.[15] A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[16] It is generated by calculating the electrostatic potential at points on a constant electron density surface.

-

Interpretation: A color scale is used to represent the potential.[17][18]

-

Red / Yellow (Negative Potential): Regions of high electron density, indicating electron-rich areas. These are the most likely sites for interaction with electrophiles (positive charges).

-

Blue / Green (Positive Potential): Regions of low electron density or electron-poor areas, often due to the pull of electronegative atoms. These are the sites for nucleophilic attack (negative charges).

-

For this compound, the MEP map will unequivocally show a region of intense negative potential (red) localized on the sulfur atom, corresponding to its lone pairs of electrons. This visually confirms the sulfur atom as the primary nucleophilic center and a Lewis base.[3] The regions around the hydrogen atoms of the ethyl groups will exhibit a positive potential (blue/green).

Application in Drug Discovery and Molecular Design

The computational insights derived from this analysis have direct, practical applications for medicinal chemists and drug development professionals:

-

Predicting Metabolism: The identification of the nucleophilic sulfur atom suggests it could be a site for metabolic oxidation (e.g., by cytochrome P450 enzymes) to form sulfoxides and sulfones, a common metabolic pathway for thioether-containing drugs.

-

Understanding Drug-Receptor Interactions: If a thioether moiety is part of a drug molecule designed to fit into a protein's active site, the MEP map can predict potential interactions. The electron-rich sulfur could form favorable interactions with hydrogen bond donors (e.g., -NH or -OH groups on amino acid residues) or positively charged metal cofactors in the receptor.

-

Guiding Lead Optimization: If a lead compound shows toxicity related to its thioether group, chemists can use this computational analysis as a baseline. By adding electron-withdrawing groups nearby, they can modulate the electron density on the sulfur, potentially reducing its nucleophilicity and mitigating unwanted side reactions, while using further calculations to ensure desired binding properties are maintained.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound's electronic structure. By carefully selecting the level of theory (B3LYP/6-311+G(d,p)) and following a logical sequence of geometry optimization and property calculation, we can generate reliable data on the molecule's frontier orbitals and electrostatic potential. The interpretation of this data provides fundamental insights into chemical reactivity, stability, and intermolecular interactions, serving as an invaluable predictive tool for researchers in drug discovery and materials science.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 352-93-2). Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9609, Ethyl sulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wang, Y., et al. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Retrieved from [Link]

-

Avogadro Chemistry. (2024). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! YouTube. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(23), 8206. Retrieved from [Link]

-

Zhao, H., et al. (2022). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 7(12), 10355–10368. Retrieved from [Link]

-

ResearchGate. (n.d.). Excited State Electronic Structure of Dimethyl Disulfide Involved in Photodissociation at ∼200 nm. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Gordon Research Group. (n.d.). The General Atomic and Molecular Electronic Structure System (GAMESS). Iowa State University. Retrieved from [Link]

-

Liu, X., et al. (2023). A Density Functional Theory-Based Particle Swarm Optimization Investigation of Metal Sulfide Phases for Ni-Based Catalysts. Catalysts, 13(3), 548. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SB. (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Retrieved from [Link]

-

Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112792. Retrieved from [Link]

-

ProQuest. (n.d.). Computational Enzymology on Sulfur-Containing Enzymes: From Method to Application. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]

-

Williams, D. L. (2018). Computational Chemistry with Gaussian Software L13 4448. YouTube. Retrieved from [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of an approximate density-functional method to sulfur containing compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory (DFT) calculations of the interactions between sulfides clusters and vermiculite surface. Retrieved from [Link]

-

Luu, T. G., & Kim, H.-K. (2023). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. Organic & Biomolecular Chemistry, 21(21), 4419-4437. Retrieved from [Link]

-

PubMed. (n.d.). GAMESS as a free quantum-mechanical platform for drug research. Retrieved from [Link]

-

Neese, F. (n.d.). Lecture: Introduction to the ORCA Program System. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]

-

ACS Publications. (n.d.). A Gaussian-3 Study of the Photodissociation Channels of Propylene Sulfide. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Density Functional Theory Investigation of the Sulfur–Iron Compound Formation Mechanism in Petrochemical Facilities. PMC. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

-

chemmunicate ! (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. YouTube. Retrieved from [Link]

-

Computational Chemistry. (2021). [ORCA tutorial] H₂O geometry optimization in under 10 mins (2021) [ENG SUB]. YouTube. Retrieved from [Link]

-

Molecular Modeling Research Group. (2021). Avogadro + ORCA Tutorial: 12. Electronic Structure Calculations using ORCA Quantum Chemistry Package. YouTube. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

Computational Chemistry Group. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]